molecular formula C16H15ClN2OS2 B12730444 10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- CAS No. 53056-61-4

10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)-

Cat. No.: B12730444
CAS No.: 53056-61-4
M. Wt: 350.9 g/mol
InChI Key: ZLLKSSBKVMVDAK-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, due to their unique structural properties. This compound, with its specific substitutions, exhibits distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- typically involves multi-step organic reactionsThe methylthioethyl group is then added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. Techniques such as recrystallization and chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with cellular enzymes, inhibiting their activity and leading to cell death. These interactions are mediated through the compound’s unique structural features, which allow it to bind to specific sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine-10-carboxamide: Lacks the chloro and methylthioethyl substitutions, resulting in different chemical and biological properties.

    2-chloro-10H-phenothiazine: Similar structure but without the carboxamide and methylthioethyl groups.

    10H-Phenothiazine-10-carboxylic acid, 2-chloro-, ethyl ester: An ester derivative with different reactivity and applications.

Uniqueness

The unique combination of the chloro, carboxamide, and methylthioethyl groups in 10H-Phenothiazine-10-carboxamide, 2-chloro-10-(2-(methylthio)ethyl)- imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

53056-61-4

Molecular Formula

C16H15ClN2OS2

Molecular Weight

350.9 g/mol

IUPAC Name

2-chloro-N-(2-methylsulfanylethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C16H15ClN2OS2/c1-21-9-8-18-16(20)19-12-4-2-3-5-14(12)22-15-7-6-11(17)10-13(15)19/h2-7,10H,8-9H2,1H3,(H,18,20)

InChI Key

ZLLKSSBKVMVDAK-UHFFFAOYSA-N

Canonical SMILES

CSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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